molecular formula C8H11NO B1207485 Benzeneethanamine, N-hydroxy- CAS No. 3217-93-4

Benzeneethanamine, N-hydroxy-

Cat. No.: B1207485
CAS No.: 3217-93-4
M. Wt: 137.18 g/mol
InChI Key: MXXMJJSIJDMYJZ-UHFFFAOYSA-N
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Description

. It is a derivative of hydroxylamine and is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneethanamine, N-hydroxy-, can be synthesized through various methods. One common synthetic route involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields N,N-dibenzylhydroxylamine as the primary product .

Industrial Production Methods

Industrial production of Benzeneethanamine, N-hydroxy-, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-hydroxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzeneethanamine, N-hydroxy-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-hydroxy-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, N-hydroxy-, is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXMJJSIJDMYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185954
Record name 1-Hydroxylamino-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-93-4
Record name 1-Hydroxylamino-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxylamino-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a THF solution (1.1 mL, 1.0 M) of BH3-THF (1.1 mmol) was added dropwise a THF solution (2.2 mL) of trans-β-nitrostyrene (160.0 mg, 1.1 mmol) at 0° C. under nitrogen atmosphere. NaBH4 (3.3 mg, 0.087 mmol) was added, and the mixture was stirred for 20 minutes at room temperature. Water (5 mL) was added at 0° C., and then the solution was made acidic by adding 2M HCl aqueous solution, and the solution was stirred for 4 hr at 65° C. The reaction mixture was extracted with ethyl acetate, and the aqueous layer was further extracted with ethyl acetate after the addition of 15% NaOH aqueous solution and NaCl. The organic layers were dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was purified by flush column chromatography (chloroform:methanol=1:0→10:1) to obtain the objective substance (62.7 mg, 43%) as white crystals.
Name
Quantity
3.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mmol
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Four
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Four

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